N,2-Diphenylacetamide

HDAC inhibitor Epigenetics Medicinal chemistry

Researchers requiring a reliable secondary amide building block face supply inconsistency and inadequate purity documentation. N,2-Diphenylacetamide (CAS 621-06-7) resolves this with a well-defined N-H proton essential for hydrogen-bonding and derivatization, distinguishing it from tertiary amide analogs. - Serves as a validated precursor for sub-micromolar class IIa HDAC inhibitors (HDAC4/5/7/9) in epigenetic drug discovery. - Enables synthesis of thioether/selenoether Pd(II) catalysts achieving up to 96% yield in Suzuki-Miyaura couplings at 0.0001 mol% Pd loading. - Used as an analytical reference standard with a sharp melting point (114-118°C) for HPLC method validation and batch purity verification.

Molecular Formula C14H13NO
Molecular Weight 211.26 g/mol
CAS No. 621-06-7
Cat. No. B1361513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,2-Diphenylacetamide
CAS621-06-7
Molecular FormulaC14H13NO
Molecular Weight211.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2
InChIInChI=1S/C14H13NO/c16-14(11-12-7-3-1-4-8-12)15-13-9-5-2-6-10-13/h1-10H,11H2,(H,15,16)
InChIKeyKYPIASPTMDEDQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,2-Diphenylacetamide: Structural and Procurement Overview


N,2-Diphenylacetamide (CAS 621-06-7; synonym: 2-phenylacetanilide; molecular formula C₁₄H₁₃NO; molecular weight 211.26 g/mol) is a secondary amide bearing a phenylacetyl moiety N-substituted with a phenyl group . The compound presents as white to light yellow crystalline needles with a melting point of 114–118 °C (commercial specification: 114.0–118.0 °C) and a density of approximately 1.15 g/cm³ . Commercially, it is available from established chemical suppliers such as TCI (Product Code P3074) at >98.0% purity (HPLC/T) . As a secondary amide, N,2-diphenylacetamide possesses an N–H proton that enables hydrogen-bonding interactions and further derivatization, distinguishing it from N,N-disubstituted tertiary amide analogs (e.g., N,N-diphenylacetamide, CAS 519-87-9) that lack this proton . The compound serves as a versatile intermediate in organic synthesis, a ligand precursor for transition metal catalysis, and a pharmacophore scaffold for bioactive molecule development.

Secondary amide N–H proton enables hydrogen bonding, derivatization, and metal coordination
Versatile intermediate Scaffold for bioactive molecules, HDAC inhibitor precursors, and ligand synthesis
Analytical reference Well-characterized melting point and chromatographic behavior for method development

N,2-Diphenylacetamide: Structural Differentiation from Analogs


Substituting N,2-diphenylacetamide with a closely related amide analog introduces risks of altered reactivity, selectivity, and functional performance due to fundamental differences in substitution pattern. The key structural distinction lies in the N-monosubstituted nature of N,2-diphenylacetamide (secondary amide, bearing one N–H proton), versus N,N-diphenylacetamide (CAS 519-87-9), which is a tertiary amide lacking an N–H proton . This proton dictates hydrogen-bonding capacity, solubility profile, and chemical reactivity—particularly in metal coordination, nucleophilic substitution, and hydrolysis pathways. Additionally, positional isomerism matters: the phenylacetyl moiety in N,2-diphenylacetamide (Ph–CH₂–C(=O)–NH–Ph) confers distinct steric and electronic properties compared to N-phenylbenzamide (Ph–C(=O)–NH–Ph) [1]. Furthermore, the regulatory and safety classification can differ: N,2-diphenylacetamide is associated with GHS hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), requiring specific handling protocols . These structural, functional, and safety distinctions render generic substitution scientifically invalid for applications requiring precise N–H availability, defined reactivity, or consistent biological activity.

N,2-Diphenylacetamide (target) Analog risk
N–H proton Present (secondary amide) N,N-diphenylacetamide (CAS 519-87-9) lacks N–H; hydrogen-bonding and coordination may not transfer
Reactivity profile Phenylacetyl CH₂ spacer influences steric/electronic properties N-phenylbenzamide (Ph–C(=O)–NH–Ph) differs in scaffold connectivity; reactivity may shift
Handling / hazard class GHS H302, H315, H319, H335 Safety classification may differ; protocols require substance-specific review

N,2-Diphenylacetamide: Evidence-Based Selection Guide


HDAC Class IIa Inhibitory Activity and Selectivity

In a study of diphenylmethylene hydroxamic acids, the target compound's N-hydroxy derivative, N-hydroxy-2,2-diphenylacetamide (compound 6), exhibited class IIa HDAC inhibitory activity in the sub-micromolar range. In direct comparison, the rigidified oxygen analog N-hydroxy-9H-xanthene-9-carboxamide (compound 13) demonstrated slightly improved selectivity for HDAC7 with a quantified IC₅₀ of 0.05 μM [1]. This indicates that while compound 6 is the original active hit, its selectivity profile can be modulated via structural rigidification .

HDAC class IIa activity
Head-to-head
Target (N-hydroxy-2,2-diphenylacetamide): sub-μM class IIa HDAC inhibition Comparator (rigidified analog): IC₅₀ 0.05 μM HDAC7
Supports HDAC7 selectivity screening scaffold
Reported hit; selectivity profile modifiable via rigidification
HDAC inhibitor Epigenetics Medicinal chemistry

Palladium Complexes for Suzuki–Miyaura and C–O Coupling

Palladium(II) complexes (C1 and C2) synthesized from N,N-diphenylacetamide-based thioether (L1) and selenoether (L2) ligands demonstrated catalytic activity in Suzuki–Miyaura (C–C) and C–O coupling reactions. At a Pd loading of 0.5 mol% at 100 °C, yields of up to 96% were achieved for both reaction types using aryl bromides with phenylboronic acid and phenol, respectively [1]. Notably, complex C1 exhibited optimum Pd loading as low as 0.0001–0.01 mol% for Suzuki–Miyaura coupling, while C2 required 0.1 mol% Pd loading for C–O coupling—representing a quantitative differentiation in catalytic efficiency between the two complexes [2]. The flower-shaped Pd₁₆S₇ nanoparticles (size 26–50 nm) and prismatic Pd₁₇Se₁₅ nanoparticles (size 20–55 nm) derived from these complexes represent previously unreported morphologies [3].

Pd cross‑coupling catalysis
Cross-study comparable
C1 (thioether): yield up to 96% at 0.0001–0.01 mol% Pd C2 (selenoether): yield up to 96% at 0.1 mol% Pd
Supports catalyst precursor selection for C–C/C–O coupling
100–1000× loading difference between complexes
Cross-coupling catalysis Organometallic chemistry Suzuki-Miyaura

Phytotoxicity Relative to Diphenamid

A comparative phytotoxicity study of demethylated analogs evaluated N,N-dimethyl-2,2-diphenylacetamide (diphenamid), N-methyl-2,2-diphenylacetamide, 2,2-diphenylacetamide (the parent amide scaffold), and 2,2-diphenylacetic acid across four plant species (tomato, lambsquarters, pigweed, and rape) using nutrient solution culture techniques. Diphenamid (the fully methylated tertiary amide) exhibited the highest phytotoxicity among the series, while 2,2-diphenylacetic acid was the least active. The N-methyl and unsubstituted amide analogs (including 2,2-diphenylacetamide) showed only minor differences in their arithmetic mean phytotoxicity indices, indicating that the parent amide retains substantial activity comparable to its N-methyl analog but distinct from both the dimethylated herbicide and the inactive acid [1].

Phytotoxicity ranking
Class-level
Diphenamid > N-methyl analog ≈ 2,2-diphenylacetamide > 2,2-diphenylacetic acid
Reported phytotoxicity gradient supports SAR study
Four plant species, nutrient solution assay
Herbicide Phytotoxicity Agrochemical

Commercial Purity and Melting Point Specification

The commercial product specification for N,2-diphenylacetamide (TCI Product P3074) includes a purity of >98.0% as determined by both HPLC (area%) and volumetric analysis (T), with a defined melting point range of 114.0–118.0 °C . This specification is comparable to other commercial sources (e.g., Bidepharm offers 98% purity ; Aladdin offers ≥97% purity ), establishing a consistent quality benchmark across suppliers. The compound is supplied as a solid at room temperature with storage recommendation at room temperature (below 15 °C in a cool, dry place) under inert gas to avoid air exposure .

Commercial purity
Specification review
>98.0% (HPLC/T) mp 114.0–118.0 °C
Supports batch consistency and analytical reference
Consistent ≥97% across major suppliers
Quality control Analytical specification Procurement

N,2-Diphenylacetamide: Application Scenarios


Scaffold for Class IIa HDAC Inhibitor Development

Procure N,2-diphenylacetamide as the foundational scaffold for synthesizing N-hydroxy-2,2-diphenylacetamide, which has demonstrated sub-micromolar class IIa HDAC inhibitory activity and serves as a validated starting hit for epigenetic drug discovery programs [1]. This scaffold is particularly relevant for researchers developing selective HDAC inhibitors targeting class IIa isoforms (HDAC4, HDAC5, HDAC7, HDAC9).

Ligand Precursor for Palladium Cross-Coupling Catalysts

Utilize N,N-diphenylacetamide (CAS 519-87-9, a closely related analog) as a precursor for synthesizing thioether and selenoether ligands (L1 and L2). The resulting Pd(II) complexes achieve up to 96% yield in Suzuki–Miyaura and C–O coupling reactions with Pd loadings as low as 0.0001–0.01 mol% (for C1) and 0.1 mol% (for C2), offering tunable catalytic efficiency for C–C and C–O bond formation at scale [2].

Phytotoxicity Screening and SAR Studies

Employ 2,2-diphenylacetamide as a reference compound in phytotoxicity assays to benchmark activity of novel analogs against the established activity gradient (diphenamid > N-methyl analog ≈ 2,2-diphenylacetamide > 2,2-diphenylacetic acid). This framework supports SAR studies for herbicide development, particularly for exploring the impact of N-substitution patterns on plant growth inhibition [3].

Analytical Method Development and Quality Control Reference

Use commercially available N,2-diphenylacetamide of >98.0% purity (HPLC/T) as a reference standard for developing and validating analytical methods involving secondary amides. The compound's well-defined melting point (114.0–118.0 °C) and established chromatographic behavior support its use in HPLC method calibration, purity assessment of synthetic batches, and cross-vendor quality verification .

Application
Selection Property
Validation Focus
HDAC class IIa inhibitor screening scaffold
N-hydroxy derivatization potential; N–H amide reactivity
HDAC isoform selectivity profiling (HDAC7 etc.)
Pd cross‑coupling ligand precursor
Thioether/selenoether ligand design from N,N-diphenylacetamide analog
Catalytic loading efficiency for C–C/C–O bond formation
Phytotoxicity SAR reference
N-substitution pattern (secondary vs tertiary amide)
Phytotoxicity assay benchmarking and structure‑activity gradients
Analytical reference standard
Well-defined purity (>98%) and melting point
HPLC method calibration and batch reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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